(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a chiral amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure features:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group for amines, removable under mild basic conditions (e.g., piperidine) .
- Boc (tert-butoxycarbonyl) group: An acid-labile protecting group for the azetidine nitrogen, enabling orthogonal deprotection strategies .
- Azetidine ring: A four-membered saturated heterocycle contributing to conformational rigidity .
- (S)-configuration: Dictates stereoselectivity in peptide chain assembly.
This compound is primarily employed in solid-phase peptide synthesis (SPPS) for constructing peptides with constrained geometries or enhanced metabolic stability. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.
Properties
Molecular Formula |
C26H30N2O6 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-16(14-28)12-22(23(29)30)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 |
InChI Key |
PCSWKRBWODDRJK-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.
Boc Protection: The azetidine ring is introduced and protected using the Boc group.
Coupling Reaction: The protected amino acid is coupled with the azetidine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is assembled step-by-step on a solid support.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can be used to remove the protecting groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may yield the deprotected amino acid.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is used as an intermediate in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms.
Medicine
In medicine, it is used in the development of peptide-based drugs and therapeutic agents.
Industry
In the industrial sector, it is used in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Compounds with aromatic side chains instead of the Boc-azetidine group exhibit distinct physicochemical and biological properties:
*Estimated based on structural analysis.
Key Observations :
- Aromatic vs. In contrast, the Boc-azetidine group introduces steric hindrance and conformational restraint, favoring helix stabilization in peptides .
- Molecular Weight : The target compound’s higher MW (~516 vs. 393–466) reflects its complex aliphatic substituent, which may impact solubility and membrane permeability.
Functional Group Variations
Protecting Group Modifications
Orthogonal protection strategies are critical in peptide synthesis. Examples include:
Key Observations :
- Boc vs. Acyl Groups : Boc’s acid-lability allows selective removal without disrupting Fmoc, enabling multi-step syntheses . Difluoroacetyl groups () require harsher conditions, limiting their compatibility with acid-sensitive residues.
Key Observations :
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluorenyl group and an azetidine moiety, suggests various biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is C28H34N2O6, with a molecular weight of approximately 494.58 g/mol. The compound's structure can be depicted as follows:
| Component | Description |
|---|---|
| Fluorenyl Group | Contributes to hydrophobic interactions and potential binding affinities. |
| Azetidine Ring | Imparts structural rigidity and may influence receptor interactions. |
| Tert-butoxycarbonyl Group | Enhances solubility and stability in biological systems. |
Antimicrobial Properties
Research has indicated that fluorenone derivatives exhibit antimicrobial activity against various bacterial strains. For instance, compounds similar to those derived from the fluorenyl structure have shown effectiveness against Staphylococcus aureus and Escherichia coli . The fluorenyl moiety may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
Enzyme Inhibition
Preliminary studies suggest that compounds containing the fluorenyl group can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs, making it essential for further investigation into its potential as a modulator in polypharmacy scenarios.
The mechanisms through which (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid exerts its biological effects may include:
- Receptor Binding : The fluorenyl group may facilitate interactions with specific receptors or enzymes due to its planar structure.
- Membrane Disruption : Similar compounds have been noted to disrupt bacterial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study evaluating a series of fluorenone derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains of Mycobacterium tuberculosis. The study highlighted that modifications in the side chains could enhance inhibitory potency .
Study 2: Cytochrome P450 Inhibition
Another investigation focused on the inhibition of various cytochrome P450 enzymes by structurally related compounds. The results indicated that certain fluorenone derivatives could inhibit CYP1A2 and CYP3A4, suggesting implications for drug interactions .
Future Directions
Given the promising biological activity observed in related compounds, further research on (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is warranted. Potential areas of exploration include:
- In Vivo Studies : Assessing the pharmacodynamics and pharmacokinetics in animal models.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
